molecular formula C8H6Cl2N2 B13040008 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13040008
M. Wt: 201.05 g/mol
InChI Key: CWGUVQVPMSTYAB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6Cl2N2. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-3-nitropyridine with methylamine, followed by reduction and cyclization steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6Cl2N2/c1-4-2-5-6(9)3-7(10)12-8(5)11-4/h2-3H,1H3,(H,11,12)

InChI Key

CWGUVQVPMSTYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2Cl)Cl

Origin of Product

United States

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